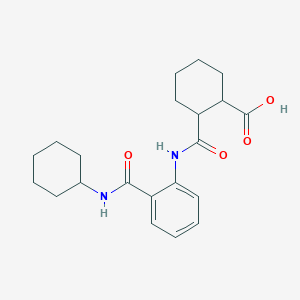![molecular formula C25H24O6 B282028 3-[3-(benzyloxy)-4-methoxyphenyl]-1-(2-hydroxy-4,6-dimethoxyphenyl)-2-propen-1-one](/img/structure/B282028.png)
3-[3-(benzyloxy)-4-methoxyphenyl]-1-(2-hydroxy-4,6-dimethoxyphenyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(benzyloxy)-4-methoxyphenyl]-1-(2-hydroxy-4,6-dimethoxyphenyl)-2-propen-1-one is a complex organic compound with a molecular formula of C({17})H({18})O(_{7}) This compound is known for its unique structural features, which include benzyloxy, methoxy, and hydroxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(benzyloxy)-4-methoxyphenyl]-1-(2-hydroxy-4,6-dimethoxyphenyl)-2-propen-1-one typically involves multiple steps. One common method involves the condensation of 3-(benzyloxy)-4-methoxybenzaldehyde with 2-hydroxy-4,6-dimethoxyacetophenone in the presence of a base such as potassium hydroxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions for several hours. The resulting product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, industrial processes may employ advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-[3-(benzyloxy)-4-methoxyphenyl]-1-(2-hydroxy-4,6-dimethoxyphenyl)-2-propen-1-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with substituted benzyloxy or methoxy groups.
Aplicaciones Científicas De Investigación
3-[3-(benzyloxy)-4-methoxyphenyl]-1-(2-hydroxy-4,6-dimethoxyphenyl)-2-propen-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-[3-(benzyloxy)-4-methoxyphenyl]-1-(2-hydroxy-4,6-dimethoxyphenyl)-2-propen-1-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dihydroxy-3,6-dimethoxyphenyl-3-hydroxy-4-methoxybenzyl ketone
- 5,7-Dihydroxy-3-(3-methoxy-4-hydroxyphenyl)-2-propen-1-one
Uniqueness
Compared to similar compounds, 3-[3-(benzyloxy)-4-methoxyphenyl]-1-(2-hydroxy-4,6-dimethoxyphenyl)-2-propen-1-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzyloxy and methoxy groups, in particular, contribute to its stability and solubility, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C25H24O6 |
|---|---|
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxy-3-phenylmethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C25H24O6/c1-28-19-14-21(27)25(24(15-19)30-3)20(26)11-9-17-10-12-22(29-2)23(13-17)31-16-18-7-5-4-6-8-18/h4-15,27H,16H2,1-3H3/b11-9+ |
Clave InChI |
NXHJAZOWUGWKMU-PKNBQFBNSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2OC)OC)O)OCC3=CC=CC=C3 |
SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O)OCC3=CC=CC=C3 |
SMILES canónico |
COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]-3-cyclohexene-1-carboxylicacid](/img/structure/B281946.png)
![6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B281948.png)
![2-[(2-{[4-(4-Fluorophenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B281949.png)

![2-{[4-(4-Phenyl-1-piperazinyl)anilino]carbonyl}benzoic acid](/img/structure/B281955.png)
![4-[4-[4-(4-Fluorophenyl)piperazin-1-yl]anilino]-4-oxobutanoic acid](/img/structure/B281956.png)
![4-{4-[4-(4-Methylphenyl)-1-piperazinyl]anilino}-4-oxobutanoic acid](/img/structure/B281957.png)
![4-{4-[4-(4-Fluorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B281959.png)
![4-{4-[4-(4-Methoxyphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B281960.png)
![4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoicacid](/img/structure/B281964.png)
![4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoicacid](/img/structure/B281965.png)
![(Z)-4-[4-[4-(2-methylphenyl)piperazin-1-yl]anilino]-4-oxobut-2-enoic acid](/img/structure/B281966.png)
![1-[(4-methylbenzoyl)oxy]-1H-1,2,3-benzotriazole](/img/structure/B281968.png)
![2-{[4-(4-Benzyl-1-piperazinyl)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B281969.png)
